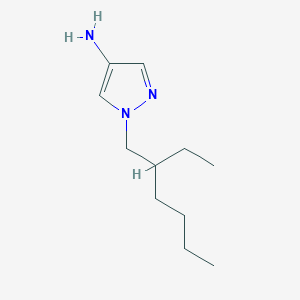

1-(4-Methylpyridin-2-yl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-Methylpyridin-2-yl)thiourea” is a compound that has been used in the synthesis of 2-aminothiazoles . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The compound was synthesized by reacting 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde to obtain the Schiff base (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine .Molecular Structure Analysis

Two polymorphic forms of “1-(4-Methylpyridin-2-yl)thiourea” have been described, both crystallizing in the monoclinic system but exhibiting distinctly different intermolecular hydrogen bonding patterns .Chemical Reactions Analysis

The compound has been used in the synthesis of 2-aminothiazoles via the Hantzsch reaction . It has also been involved in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones .Physical And Chemical Properties Analysis

The compound “(4-methylpyridin-2-yl)methanamine” is a solid with a molecular weight of 122.17 .Scientific Research Applications

Biological Activities and Pharmaceutical Applications

1,4-Diazepines, including compounds like 1-(4-Methylpyridin-2-yl)-1,4-diazepane, are recognized for their wide range of biological activities. These heterocyclic compounds are associated with antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This breadth of biological activity underscores their potential for pharmaceutical application. Research has focused on the synthesis, reactions, and biological evaluation of 1,4-diazepines, highlighting their significance in medicinal chemistry and pharmaceutical industries. The exploration of 1,4-diazepine derivatives is driven by their promising therapeutic applications, making them valuable targets for drug development (Rashid et al., 2019).

Environmental Impact and Removal Techniques

Benzodiazepine derivatives, related to 1,4-diazepines, have been identified as emerging environmental contaminants due to their widespread prescription and potential for environmental persistence. Research focusing on the environmental occurrence, fate, and transformation of these compounds reveals their presence in various water sources, including hospital effluents and surface waters. The study highlights the challenges associated with their removal during water treatment processes and identifies transformation products formed during treatment. The findings emphasize the need for comprehensive water treatment methods to effectively remove benzodiazepine derivatives from the environment, thereby mitigating their potential impact on aquatic ecosystems and human health (Kosjek et al., 2012).

Synthesis and Chemical Properties

The synthesis and chemical reactions of 1,4-diazepines and related structures have been extensively studied. These efforts aim to develop efficient synthetic routes for these compounds, given their relevance in pharmaceuticals. Techniques involve the condensation of specific diamines with electrophilic reagents to yield various 1,4-diazepine derivatives. Such synthetic strategies are crucial for the production of compounds with desired biological activities, enabling further exploration of their therapeutic potential (Ibrahim, 2011).

Mechanism of Action

Target of Action

The primary targets of 1-(4-Methylpyridin-2-yl)-1,4-diazepane are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

It is believed to interact with its targets, potentially influencing the production of nitric oxide . This interaction could lead to changes in cellular signaling pathways, impacting various biological processes.

Biochemical Pathways

Given its potential interaction with nitric oxide synthase, it may influence the nitric oxide signaling pathway . Nitric oxide plays a pivotal role in various physiological processes, including vasodilation, immune response, and neurotransmission.

Result of Action

Given its potential interaction with nitric oxide synthase, it may influence cellular processes regulated by nitric oxide

Safety and Hazards

Future Directions

properties

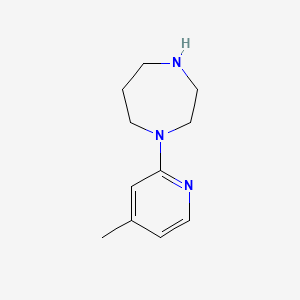

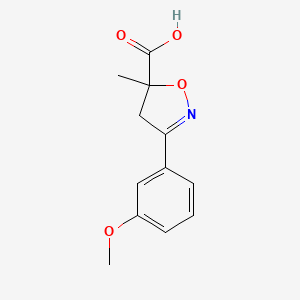

IUPAC Name |

1-(4-methylpyridin-2-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10-3-5-13-11(9-10)14-7-2-4-12-6-8-14/h3,5,9,12H,2,4,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNWZRXHPJTOEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2CCCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6331790.png)